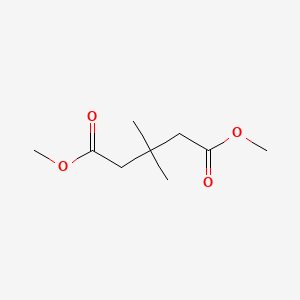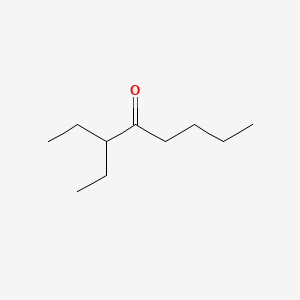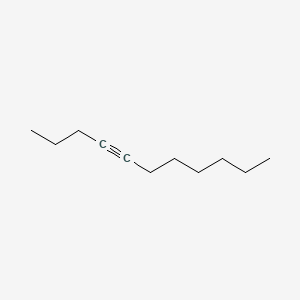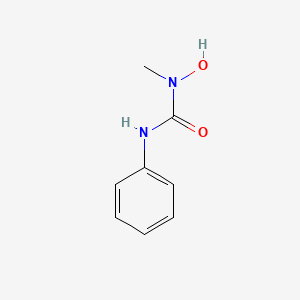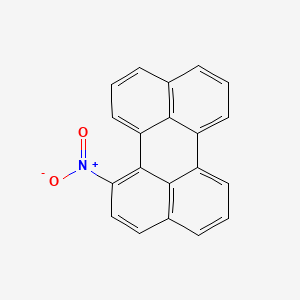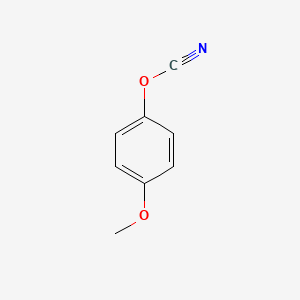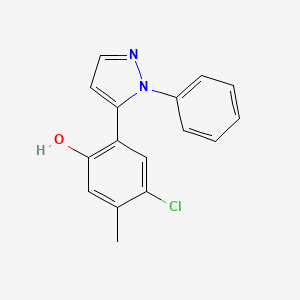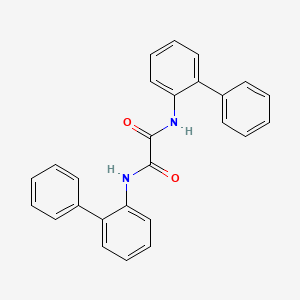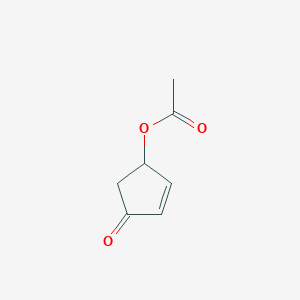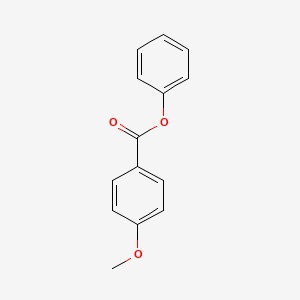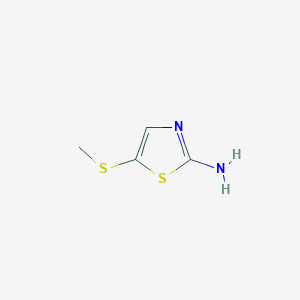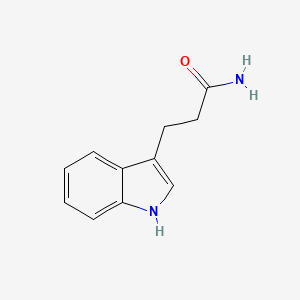
N-hidroxibutanoamida
Descripción general
Descripción
N-hydroxybutanamide is a hydroxamic acid derivative known for its significant biological activity. Hydroxamic acids have been extensively studied due to their ability to inhibit metalloenzymes, which are involved in various pathological processes. N-hydroxybutanamide and its derivatives have shown potential in inhibiting matrix metalloproteinases (MMPs), making them promising candidates for therapeutic applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
N-Hydroxybutanamide, also known as Butyrylhydroxamic acid, primarily targets Matrix Metalloproteinases (MMPs) . MMPs are a group of enzymes responsible for the degradation of extracellular matrix proteins, and they play a crucial role in various physiological processes and pathological conditions.
Mode of Action
Butyrylhydroxamic acid acts as a Histone Deacetylase (HDAC) inhibitor . It inhibits MMPs by binding to their active sites, thereby preventing them from degrading the extracellular matrix . This inhibition of MMPs results in changes in cell behavior, including reduced cell proliferation and migration .
Biochemical Pathways
The inhibition of MMPs by Butyrylhydroxamic acid affects several biochemical pathways. MMPs are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . Therefore, the inhibition of these enzymes can have significant downstream effects on these pathways.
Pharmacokinetics
It is known that the compound exhibits low toxicity towards various cell lines . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of MMPs by Butyrylhydroxamic acid results in a decrease in the degradation of the extracellular matrix, which can lead to reduced cell proliferation and migration . In a mouse model of B16 melanoma, this compound showed both antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis .
Análisis Bioquímico
Biochemical Properties
N-hydroxybutanamide has been found to interact with matrix metalloproteinases (MMPs), a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes . The iodoaniline derivative of N-hydroxybutanamide showed the inhibition of MMP-2, MMP-9, and MMP-14 with an IC 50 of 1-1.5 μM .
Cellular Effects
N-hydroxybutanamide exhibits low toxicity towards carcinoma cell lines HeLa and HepG2 . The iodoaniline derivative was also slightly toxic to glioma cell lines A-172 and U-251 MG . Non-cancerous FetMSC and Vero cells were found to be the least sensitive to all the compounds .
Molecular Mechanism
The molecular mechanism of N-hydroxybutanamide primarily involves its interaction with matrix metalloproteinases (MMPs). The iodoaniline derivative of N-hydroxybutanamide inhibits MMP-2, MMP-9, and MMP-14 .
Dosage Effects in Animal Models
In vivo studies demonstrated that the iodoaniline derivative of N-hydroxybutanamide had low acute toxicity . In a mouse model of B16 melanoma, this compound showed both antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-hydroxybutanamide derivatives can be synthesized using a novel method involving the N-substituted succinimide ring opening approach. This method allows for the one-step synthesis of various hydroxamic acid structures . The reaction typically involves the use of N-substituted succinimides as starting materials, which undergo ring opening to form the desired N-hydroxybutanamide derivatives .
Industrial Production Methods
While specific industrial production methods for N-hydroxybutanamide are not extensively documented, the synthetic approach mentioned above can be adapted for large-scale production. The cost-effectiveness and efficiency of the N-substituted succinimide ring opening method make it a viable option for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N-hydroxybutanamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of N-hydroxybutanamide include various oxidized, reduced, and substituted derivatives. These products have been evaluated for their biological activity, particularly their ability to inhibit matrix metalloproteinases .
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxy-N-phenylbutanediamide: This compound has shown similar MMP inhibition and antitumor activity.
Hydroxamic acids: These compounds share the hydroxamic acid functional group and have been extensively studied for their biological activity.
Uniqueness
N-hydroxybutanamide stands out due to its specific synthetic approach and its potential as a lead structure for the development of new MMP inhibitors. Its derivatives have demonstrated low toxicity towards non-cancerous cell lines and significant antitumor and antimetastatic effects in vivo .
Propiedades
IUPAC Name |
N-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3-4(6)5-7/h7H,2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBCHURBDSNSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329294 | |
| Record name | N-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4312-91-8 | |
| Record name | N-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4312-91-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


